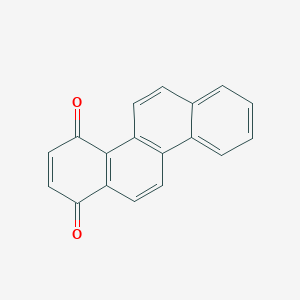

1,4-Chrysenedione

Description

Structure

3D Structure

Properties

IUPAC Name |

chrysene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10O2/c19-16-9-10-17(20)18-14-6-5-11-3-1-2-4-12(11)13(14)7-8-15(16)18/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORKIKBNUWJNJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(=O)C=CC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90143571 | |

| Record name | 1,4-Chrysenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100900-16-1 | |

| Record name | 1,4-Chrysenedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100900161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Chrysenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 1,4-Chrysenedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Chrysenedione, a polycyclic aromatic quinone, is a molecule of significant interest due to its biological activity as an activator of the Aryl Hydrocarbon Receptor (AhR). This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. It includes a detailed, adaptable experimental protocol for its synthesis via the oxidation of chrysene, a summary of its key characterization data in structured tables, and a visualization of the experimental workflow and its associated biological signaling pathway.

Introduction

Chrysene is a polycyclic aromatic hydrocarbon (PAH) consisting of four fused benzene rings. Its derivative, this compound (also known as chrysene-1,4-quinone), is characterized by the presence of two ketone groups on the chrysene backbone. This quinone structure is often associated with interesting redox properties and biological activities. Notably, this compound has been identified as an activator of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, immune responses, and cell differentiation.[1] The ability to synthesize and characterize this compound with high purity is essential for further investigation into its pharmacological and toxicological profiles.

Synthesis of this compound

The synthesis of this compound can be achieved through the oxidation of chrysene. A reliable method for the analogous oxidation of naphthalene to 1,4-naphthoquinone using chromium trioxide in acetic acid has been well-documented in Organic Syntheses. This protocol can be adapted for the preparation of this compound.

Experimental Protocol: Oxidation of Chrysene

Materials:

-

Chrysene

-

Chromium trioxide (CrO₃)

-

Glacial acetic acid

-

Petroleum ether (boiling range 80-100°C)

-

Ice

-

Salt

-

Water

-

Sodium bisulfite (for waste quenching)

Equipment:

-

Three-necked round-bottom flask (e.g., 2 L)

-

Mechanical stirrer

-

Dropping funnel (e.g., 1 L)

-

Thermometer

-

Reflux condenser

-

Heating mantle

-

Beakers

-

Büchner funnel and filter flask

-

Desiccator

-

Recrystallization apparatus

Procedure:

-

Preparation of the Oxidizing Solution: In a fume hood, prepare a solution of chromium trioxide in 80% aqueous acetic acid. For example, dissolve 120 g (1.2 moles) of pure chromium trioxide in 150 mL of 80% aqueous acetic acid in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Cooling: Surround the flask with a freezing mixture of ice and salt. Once the temperature of the chromium trioxide solution has reached 0°C, proceed to the next step.

-

Addition of Chrysene Solution: Prepare a solution of 0.5 moles of chrysene in glacial acetic acid (e.g., 600 mL). Gradually add this solution to the cooled chromium trioxide solution via the dropping funnel with constant, vigorous stirring over a period of 2–3 hours. Maintain the reaction temperature at or below 5°C throughout the addition.

-

Reaction: After the addition is complete, allow the dark green solution to stand for 3 days, with occasional stirring.

-

Precipitation of Crude Product: Pour the reaction mixture into a large volume of water (e.g., 6 L). A yellow precipitate of crude this compound will form.

-

Isolation and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a copious amount of water (e.g., 200 mL) and then dry it in a desiccator.

-

Purification by Recrystallization: The crude product can be purified by recrystallization. A suitable solvent is petroleum ether (boiling range 80-100°C). Dissolve the crude solid in a minimal amount of the hot solvent, filter hot to remove any insoluble impurities, and then allow the solution to cool slowly to induce crystallization. The purified this compound should form as yellow needles.

-

Final Drying: Collect the purified crystals by vacuum filtration and dry them thoroughly.

Safety Precautions:

-

Chromium trioxide is a strong oxidizing agent and is highly toxic and carcinogenic. Handle it with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

-

Handle all organic solvents in a well-ventilated area.

Synthesis Workflow

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₀O₂ | [2] |

| Molecular Weight | 258.27 g/mol | [2] |

| Appearance | Yellow to orange solid | |

| CAS Number | 100900-16-1 | [2] |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling constants will be influenced by the electron-withdrawing effect of the quinone carbonyl groups.

-

¹³C NMR: The carbon NMR spectrum will provide key information about the carbon skeleton. The carbonyl carbons are expected to appear significantly downfield (typically δ 180-190 ppm for quinones). The aromatic carbons will resonate in the typical range of δ 120-150 ppm.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Aromatic Protons | Carbonyl Carbons |

| δ 7.0 - 9.0 ppm | δ 180 - 190 ppm |

| Aromatic Carbons | |

| δ 120 - 150 ppm |

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~1680 - 1660 | Strong | C=O stretch (quinone) |

| ~1600 - 1450 | Variable | Aromatic C=C ring stretches |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity | Assignment |

| 258.07 | High | [M]⁺ (Molecular Ion) |

| 230.07 | Moderate | [M - CO]⁺ |

| 202.08 | Moderate | [M - 2CO]⁺ or [C₁₆H₁₀]⁺ |

| 176.06 | Low | Further fragmentation |

Data obtained from PubChem.[2]

Biological Activity: Aryl Hydrocarbon Receptor (AhR) Activation

This compound is known to be an activator of the Aryl Hydrocarbon Receptor (AhR). The AhR signaling pathway is a critical cellular mechanism for responding to a variety of external and internal chemical signals.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

References

Unveiling Chrysene-1,4-dione: A Technical Guide to Early Synthetic and Biological Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research on chrysene-1,4-dione, a polycyclic aromatic hydrocarbon derivative. It consolidates early synthetic methodologies, detailed experimental protocols, and initial biological characterizations. The information is presented to facilitate contemporary research and drug discovery efforts by offering a clear perspective on the compound's origins and early scientific understanding.

Synthesis of Chrysene-1,4-dione: The Fieser Approach

Early investigations into the chemistry of chrysene derivatives were pioneered by Louis F. Fieser and his colleagues. In their 1939 publication in the Journal of the American Chemical Society, they detailed synthetic experiments within the chrysene series, which laid the groundwork for accessing various functionalized chrysenes.[1] While the primary focus of early chrysene chemistry was often on other isomers, the synthesis of chrysene-1,4-dione can be inferred from the general methodologies for the oxidation of polycyclic aromatic hydrocarbons developed during that era.

The preparation of chrysene-1,4-dione, also referred to as chrysene-1,4-quinone, typically involves the oxidation of chrysene. Early methods for the synthesis of quinones from aromatic hydrocarbons often utilized strong oxidizing agents.

General Experimental Protocol for Oxidation

The following is a generalized experimental protocol for the oxidation of chrysene to chrysene-1,4-dione, based on common early 20th-century oxidation methods for polycyclic aromatic hydrocarbons.

Materials:

-

Chrysene

-

Chromic acid (or other suitable oxidizing agent)

-

Glacial acetic acid

-

Ethanol

-

Water

Procedure:

-

A solution of chrysene in glacial acetic acid is prepared in a reaction flask.

-

The oxidizing agent, such as a solution of chromic acid in aqueous acetic acid, is added dropwise to the chrysene solution with stirring.

-

The reaction mixture is heated under reflux for a specified period. The progress of the reaction can be monitored by observing the color change.

-

After the reaction is complete, the mixture is cooled to room temperature and poured into a large volume of water to precipitate the crude product.

-

The precipitate is collected by filtration, washed thoroughly with water, and then with a small amount of ethanol to remove impurities.

-

The crude chrysene-1,4-dione is then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and benzene.

Characterization: Early characterization of the synthesized chrysene-1,4-dione would have relied on classical methods such as melting point determination and elemental analysis to confirm the chemical formula.

This is a representative protocol based on historical synthetic methods. For specific reaction conditions, including molar ratios, temperatures, and reaction times, consulting the original literature is recommended.

Early Characterization Data

Quantitative data from early studies on chrysene-1,4-dione is scarce in readily available literature. However, based on the work of Fieser and contemporaries, the following represents the type of characterization data that would have been recorded.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₀O₂ | Calculated from elemental analysis |

| Molecular Weight | 258.27 g/mol | Calculated from atomic weights |

| Appearance | Yellow to orange crystalline solid | Observational data from early syntheses |

| Melting Point | Not specified in available abstracts | Would have been a key identifier |

| Solubility | Soluble in organic solvents | General property of similar compounds |

Biological Activity: An Early Perspective and Modern Insights

While specific early biological studies focusing solely on chrysene-1,4-dione are not extensively documented in the initial search, the broader context of research on polycyclic aromatic hydrocarbons (PAHs) from that period was concerned with their carcinogenic properties. Chrysene itself was a subject of such investigations.

More recent studies have shed light on the specific biological activity of chrysene-1,4-dione. It has been identified as a potent activator of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in the regulation of xenobiotic-metabolizing enzymes and other cellular processes.

Aryl Hydrocarbon Receptor (AhR) Activation

The following table summarizes modern quantitative data on the AhR activation potential of chrysene-1,4-dione. The EC-TCDD25 value represents the concentration of the compound that elicits 25% of the maximal response induced by 2,3,7,8-tetrachlorodibenz-p-dioxin (TCDD), a potent AhR agonist.

| Compound | Assay System | EC-TCDD25 (µM) |

| Chrysene-1,4-dione | Yeast-based reporter assay | 0.0097 |

| Chrysene-1,4-dione | Mouse hepatoma cell line | 1.9 |

This activity suggests that chrysene-1,4-dione can significantly interact with cellular signaling pathways, a property that would have been of interest to early researchers in the context of understanding the biological effects of PAHs.

Visualizing the Synthetic Pathway

The synthesis of chrysene-1,4-dione from chrysene can be represented as a straightforward oxidation reaction.

Caption: Synthetic pathway for the formation of chrysene-1,4-dione.

Logical Workflow for Early Investigation

The process of investigating a newly synthesized compound in the early 20th century would have followed a logical progression from synthesis to characterization and preliminary biological assessment.

Caption: Typical workflow for early studies of a new chrysene derivative.

This guide provides a condensed overview of the early studies on chrysene-1,4-dione, drawing from foundational synthetic work and contextualizing it with modern biological insights. For researchers and professionals in drug development, this historical perspective is valuable for understanding the chemical space of chrysene derivatives and for informing the design of new compounds with potential therapeutic applications.

References

An In-depth Technical Guide on the Physicochemical Properties of 1,4-Chrysenedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,4-Chrysenedione (also known as 1,4-Chrysenequinone), a polycyclic aromatic quinone. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the fundamental characteristics of this compound. This guide covers available data on its physical and spectral properties, and explores its interaction with the Aryl Hydrocarbon Receptor (AhR) signaling pathway. Methodologies for key experimental procedures are also detailed to assist in further research and application.

Introduction

This compound is a quinone derivative of the polycyclic aromatic hydrocarbon chrysene. Its structure, featuring a fused four-ring system with two ketone functional groups, suggests potential for interesting chemical and biological activities. Understanding the physicochemical properties of this compound is fundamental for its application in various research and development contexts, particularly in medicinal chemistry and toxicology. This guide aims to consolidate the available information on this compound to serve as a valuable resource for the scientific community.

Physicochemical Properties

The physicochemical properties of this compound are summarized below. It is important to note that while some experimental data is available, other values are based on computational predictions and should be considered as such.

General and Physical Properties

This compound is described as a light yellow to brown crystalline powder[1]. Key physical and computed properties are presented in Table 1.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₀O₂ | PubChem[2] |

| Molecular Weight | 258.27 g/mol | PubChem[2] |

| Appearance | Light yellow to Brown powder to crystal | Guidechem[1] |

| Melting Point | 210-212 °C | ChemicalBook |

| Boiling Point | 499.5 ± 45.0 °C (Predicted) | ChemicalBook[3] |

| XLogP3 | 3.9 | PubChem (Computed) |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[2] |

Solubility

Experimentally determined quantitative solubility data for this compound in a range of solvents is limited. Qualitative information suggests it is slightly soluble in chloroform and very slightly soluble in ethyl acetate[3]. It is expected to have low solubility in water due to its polycyclic aromatic structure and nonpolar nature.

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Source |

| Chloroform | Slightly Soluble (Sonication may be required) | ChemicalBook[3] |

| Ethyl Acetate | Very Slightly Soluble (Sonication may be required) | ChemicalBook[3] |

| DMSO | 3.33 mg/mL (12.89 mM) (Sonication may be required) | TargetMol[4] |

Spectral Properties

Spectroscopic data is crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The key absorptions would be from the C=O stretching of the ketone groups and the C=C stretching of the aromatic rings. The conjugation of the carbonyl groups with the aromatic system would shift the C=O stretching frequency to a lower wavenumber, typically in the range of 1655-1680 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings typically appear in the 1450-1600 cm⁻¹ region.

UV-Visible (UV-Vis) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7-9 ppm) corresponding to the ten protons on the chrysene ring system. The specific chemical shifts and coupling patterns would depend on the electronic environment of each proton.

-

¹³C NMR: The carbon NMR spectrum would display signals for the 18 carbon atoms. The carbonyl carbons of the ketone groups are expected to resonate at the downfield region of the spectrum (typically δ 180-200 ppm). The remaining signals would correspond to the sp² hybridized carbons of the aromatic rings.

Biological Activity and Signaling Pathways

Aryl Hydrocarbon Receptor (AhR) Activation

A significant biological activity of this compound is its role as an activator of the Aryl Hydrocarbon Receptor (AhR)[1][4]. The AhR is a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, cell growth, and differentiation[8][9][10].

The canonical AhR signaling pathway is initiated by the binding of a ligand, such as this compound, to the cytosolic AhR, which is in a complex with chaperone proteins like heat shock protein 90 (Hsp90). Ligand binding leads to a conformational change, causing the complex to translocate into the nucleus. In the nucleus, the AhR dissociates from its chaperones and heterodimerizes with the AhR nuclear translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation. These target genes often include cytochrome P450 enzymes (e.g., CYP1A1, CYP1A2, CYP1B1), which are involved in the metabolism of foreign compounds[8][11][12].

Cytotoxicity

While specific cytotoxicity data for this compound is not extensively available in the reviewed literature, polycyclic aromatic quinones as a class are known to exhibit cytotoxic effects. Their toxicity can be mediated through various mechanisms, including the generation of reactive oxygen species (ROS) leading to oxidative stress, and covalent binding to cellular macromolecules such as DNA and proteins[13][14]. The activation of the AhR pathway can also contribute to toxic outcomes. Further studies are required to determine the specific cytotoxic profile of this compound.

Experimental Protocols

The following sections outline general methodologies for determining the key physicochemical properties discussed in this guide. These protocols can be adapted for the specific analysis of this compound.

Melting Point Determination

The melting point can be determined using a capillary melting point apparatus[15].

Workflow:

-

Sample Preparation: A small amount of the finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first droplet of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.

Solubility Determination

The equilibrium solubility can be determined using the shake-flask method[16][17].

Workflow:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Spectral Analysis

5.3.1. FTIR Spectroscopy For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used[7][11].

-

ATR-FTIR: A small amount of the powder is placed directly on the ATR crystal, and pressure is applied to ensure good contact.

-

KBr Pellet: The sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

5.3.2. UV-Vis Spectroscopy A solution of this compound is prepared in a suitable transparent solvent (e.g., ethanol, acetonitrile). The absorbance is measured over a range of wavelengths (e.g., 200-800 nm) using a spectrophotometer[18][19].

5.3.3. NMR Spectroscopy A sample of this compound (typically 1-10 mg for ¹H NMR, 10-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube[20][21]. The spectra are then acquired on an NMR spectrometer.

Conclusion

This compound is a polycyclic aromatic quinone with a defined set of physicochemical properties, although some experimental data, particularly for boiling point and quantitative solubility, remain to be fully elucidated. Its most notable biological activity identified to date is the activation of the Aryl Hydrocarbon Receptor, implicating it in cellular metabolic and signaling pathways that are of significant interest in toxicology and drug development. The information and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the properties and potential applications of this compound. Further research is warranted to fully characterize its solubility profile, spectral properties, and to explore its cytotoxic potential and other biological activities in greater detail.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C18H10O2 | CID 180933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,4-CHRYSENEQUINONE price,buy 1,4-CHRYSENEQUINONE - chemicalbook [chemicalbook.com]

- 4. 1,4-Chrysenequinone | AhR | TargetMol [targetmol.com]

- 5. researchgate.net [researchgate.net]

- 6. Absorption spectra of the radical ions of quinones: a pulse radiolysis study - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Polycyclic aromatic hydrocarbons and their quinones modulate the metabolic profile and induce DNA damage in human alveolar and bronchiolar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. researchgate.net [researchgate.net]

- 19. UV-Vis spectrophotometry of quinone flow battery electrolyte for in situ monitoring and improved electrochemical modeling of potential and quinhydrone formation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. researchgate.net [researchgate.net]

The Discovery of 1,4-Chrysenedione as an Aryl Hydrocarbon Receptor Activator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aryl hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a pivotal role in mediating cellular responses to a variety of environmental and endogenous compounds. Historically recognized for its role in the toxic effects of dioxins and other pollutants, the AhR is now understood to be a crucial regulator of diverse physiological processes, including immune responses, cell differentiation, and xenobiotic metabolism. The identification of novel AhR activators is of significant interest for both toxicological screening and the development of new therapeutic agents. This technical guide focuses on the discovery of 1,4-chrysenedione, a polycyclic aromatic quinone, as a potent activator of the AhR, providing an in-depth overview of the quantitative data, experimental methodologies, and signaling pathways involved.

Core Findings: this compound as a Novel AhR Activator

Research has identified this compound as a significant activator of the Aryl hydrocarbon Receptor. Its activity has been quantified in multiple bioassay systems, demonstrating its potency in initiating the AhR signaling cascade. The key findings are summarized in the data tables below, comparing the activity of this compound to other polycyclic aromatic compounds (PACs).

Data Presentation

Table 1: AhR Activation by this compound and Other Selected Polycyclic Aromatic Compounds

| Compound | Assay System | Endpoint | Value | Reference |

| This compound | Yeast Reporter Assay (Human AhR) | ECTCDD25 | 9.7 nM | [1][2] |

| This compound | Mouse Hepatoma (H1L1.1c2) CALUX Assay | ECTCDD25 | 1.9 µM | [1][2] |

| 5,12-Naphthacenequinone | Mouse Hepatoma (H1L1.1c2) CALUX Assay | High AhR Activity | - | [3] |

| 7,12-Benz[a]anthracenequinone | Mouse Hepatoma (H1L1.1c2) CALUX Assay | High AhR Activity | - | [3] |

| Benzo[a]pyrene | Mouse Hepatoma (H1L1.1c2) CALUX Assay | Higher AhR Activity than this compound | - | [3] |

*ECTCDD25: The concentration of a compound that produces a response equivalent to 25% of the maximal response induced by 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).

Signaling Pathways and Experimental Workflows

The identification of this compound as an AhR activator relies on understanding the canonical AhR signaling pathway and the experimental workflows designed to measure its activation.

AhR Signaling Pathway

Upon binding to a ligand such as this compound, the cytosolic AhR complex undergoes a conformational change, leading to its translocation into the nucleus. In the nucleus, AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter regions of target genes, initiating their transcription.

Experimental Workflow for AhR Activator Screening

The discovery of this compound as an AhR activator involved a multi-step experimental process, beginning with the preparation of the compound and followed by cell-based reporter gene assays to quantify AhR activation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the discovery of this compound as an AhR activator. These protocols are based on the general procedures for yeast reporter gene assays and the Chemical-Activated LUciferase gene eXpression (CALUX) assay.

Yeast Reporter Gene Assay for Human AhR Activity

This assay utilizes a genetically engineered yeast strain that expresses the human AhR and the AhR nuclear translocator (ARNT). The yeast also contains a reporter plasmid where the expression of a reporter gene, such as β-galactosidase, is under the control of DREs.

1. Yeast Strain and Plasmids:

-

Yeast Strain: Saccharomyces cerevisiae strain engineered to express human AhR and ARNT.

-

Reporter Plasmid: A plasmid containing a DRE-driven promoter upstream of a reporter gene (e.g., lacZ encoding β-galactosidase).

2. Reagents:

-

Yeast growth medium (e.g., YPD: 1% yeast extract, 2% peptone, 2% dextrose).

-

Selective medium for plasmid maintenance.

-

This compound and other test compounds dissolved in a suitable solvent (e.g., DMSO).

-

2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) as a positive control.

-

Lysis buffer and substrate for β-galactosidase activity measurement (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG).

3. Protocol:

-

Inoculate a single colony of the engineered yeast strain into selective medium and grow overnight at 30°C with shaking.

-

Dilute the overnight culture into fresh medium and grow to the mid-logarithmic phase.

-

Dispense the yeast culture into a 96-well plate.

-

Add serial dilutions of this compound, TCDD (positive control), and solvent (negative control) to the wells. The final solvent concentration should be kept constant (e.g., 1%).

-

Incubate the plate at 30°C for a specified period (e.g., 24 hours).

-

After incubation, lyse the yeast cells.

-

Add the β-galactosidase substrate (ONPG) and incubate until a yellow color develops.

-

Stop the reaction and measure the absorbance at 420 nm using a plate reader.

-

Calculate the β-galactosidase activity and normalize it to cell density (OD600).

-

Generate dose-response curves and calculate the ECTCDD25 value for this compound.

Mouse Hepatoma (H1L1.1c2) CALUX Assay

This cell-based bioassay uses a mouse hepatoma cell line (H1L1.1c2) that is stably transfected with a luciferase reporter gene under the control of DREs.

1. Cell Line:

-

H1L1.1c2: A mouse hepatoma cell line containing a stably integrated DRE-driven firefly luciferase reporter plasmid.

2. Reagents:

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

This compound and other test compounds dissolved in DMSO.

-

TCDD as a positive control.

-

Luciferase assay reagent containing luciferin.

3. Protocol:

-

Culture H1L1.1c2 cells in a humidified incubator at 37°C with 5% CO2.

-

Seed the cells into a white, clear-bottom 96-well plate at a density of approximately 1.5 x 105 cells/well.[1][2]

-

Allow the cells to attach and grow for 24 hours.

-

Remove the culture medium and replace it with fresh medium containing serial dilutions of this compound, TCDD, and a solvent control (final DMSO concentration of 1%).[1][2]

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[1][2]

-

After incubation, visually inspect the cells under a microscope to confirm viability.[1][2]

-

Add the luciferase assay reagent containing luciferin to each well.[1][2]

-

Measure the luminescence using a luminometer. The light output is reported in relative light units (RLU).[1][2]

-

Construct dose-response curves and determine the ECTCDD25 value for this compound.

Conclusion

The identification of this compound as a potent activator of the Aryl hydrocarbon Receptor expands the repertoire of known AhR ligands and highlights the importance of oxygenated polycyclic aromatic hydrocarbons in mediating AhR-dependent cellular responses. The experimental methodologies detailed in this guide, particularly the yeast reporter gene assay and the CALUX bioassay, provide robust and sensitive platforms for the screening and characterization of novel AhR modulators. This information is critical for researchers in the fields of toxicology, pharmacology, and drug development, as it provides a foundation for further investigation into the biological effects of this compound and the development of new chemical entities targeting the AhR signaling pathway.

References

- 1. Identifying Chemicals and Mixtures of Potential Biological Concern Detected in Passive Samplers from Great Lakes Tributaries Using High‐Throughput Data and Biological Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantification methods of determining brewer’s and pharmaceutical yeast cell viability: accuracy and impact of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Chrysene Core: A Technical Guide to Synthesis, Biological Activity, and Photophysical Properties of Chrysene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysene, a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings, forms the structural backbone for a range of derivatives with significant potential in medicinal chemistry and materials science. While the parent compound, chrysene, is recognized for its carcinogenic properties, targeted chemical modifications have yielded derivatives with promising therapeutic activities, particularly in the realm of oncology. Furthermore, the unique photophysical characteristics of substituted chrysenes have positioned them as compelling candidates for applications in organic electronics. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and photophysical properties of chrysene derivatives, with a focus on their potential as anticancer agents and advanced materials.

Synthesis of Chrysene Derivatives

The synthesis of chrysene derivatives often begins with the construction of the core chrysene scaffold, which can be achieved through various methods, including the oxidative photocyclization of stilbene derivatives and Diels-Alder reactions. Subsequent functionalization allows for the introduction of diverse substituents, enabling the fine-tuning of the molecule's properties.

General Synthetic Workflow

A common strategy for synthesizing functionalized chrysene derivatives involves a multi-step process that starts from readily available precursors. This workflow can be generalized as follows:

Experimental Protocols

1. Synthesis of Methoxy Dibenzofluorene Derivatives (A Precursor to Chrysene Analogs)

-

Reaction: Alkylation, cyclodehydration, and aromatization in a one-pot operation.

-

Procedure: A new methoxy dibenzofluorene is synthesized through a sequence of alkylation, cyclodehydration, and aromatization reactions performed in a single pot.[1] This is followed by aromatic nitration, catalytic hydrogenation, coupling with a side chain, and reduction to produce various derivatives.[1] The benzylic position of the hydrocarbon with the side chain can be oxidized and reduced to generate further analogs.[1]

2. Microwave-Assisted Nitration of Chrysene

-

Reactants: Chrysene or pyrene (1 mmol), montmorillonite KSF clay (500 mg), and bismuth nitrate pentahydrate (1 mmol).

-

Solvent: Anhydrous dichloromethane (10 ml).

-

Procedure: The reactants are added to a suspension of bismuth nitrate in dichloromethane. The solvent is evaporated under reduced pressure, and the reaction mixture is irradiated in a microwave for 6 minutes (in 2-minute intervals). The reaction progress is monitored by TLC. Upon completion, the mixture is washed with dichloromethane, and the solvent is evaporated to yield the nitrated product.[2]

Anticancer Activity of Chrysene Derivatives

The cytotoxic properties of chrysene and its derivatives have been a subject of significant investigation. While chrysene itself is a known carcinogen, its metabolites and specifically designed derivatives have shown potential as anticancer agents.[3] The mechanism of action is often attributed to their ability to intercalate with DNA and induce apoptosis in cancer cells.[2]

In Vitro Cytotoxicity Data

Several studies have evaluated the in vitro anticancer activity of chrysene derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Methoxy dibenzofluorene derivative 7 | B-16 | 7.9 | [1] |

| Methoxy dibenzofluorene derivative 7 | HL-60 | >33 | [1] |

| Methoxy dibenzofluorene derivative 7 | MCF-7 | 15.3 | [1] |

| Methoxy dibenzofluorene derivative 7 | PC-3 | 1.8 | [1] |

| Methoxy dibenzofluorene derivative 8a | B-16 | 2.5 | [1] |

| Methoxy dibenzofluorene derivative 8a | HL-60 | 1.2 | [1] |

| Methoxy dibenzofluorene derivative 8a | MCF-7 | 3.6 | [1] |

| Methoxy dibenzofluorene derivative 8a | PC-3 | 0.9 | [1] |

| Methoxy dibenzofluorene derivative 8b | B-16 | 4.6 | [1] |

| Methoxy dibenzofluorene derivative 8b | HL-60 | 1.9 | [1] |

| Methoxy dibenzofluorene derivative 8b | MCF-7 | 6.8 | [1] |

| Methoxy dibenzofluorene derivative 8b | PC-3 | 1.1 | [1] |

| Methoxy dibenzofluorene derivative 9a | B-16 | 2.1 | [1] |

| Methoxy dibenzofluorene derivative 9a | HL-60 | 0.8 | [1] |

| Methoxy dibenzofluorene derivative 9a | MCF-7 | 2.9 | [1] |

| Methoxy dibenzofluorene derivative 9a | PC-3 | 0.7 | [1] |

| Methoxy dibenzofluorene derivative 9b | B-16 | 3.9 | [1] |

| Methoxy dibenzofluorene derivative 9b | HL-60 | 1.5 | [1] |

| Methoxy dibenzofluorene derivative 9b | MCF-7 | 5.2 | [1] |

| Methoxy dibenzofluorene derivative 9b | PC-3 | 0.9 | [1] |

| Methoxy dibenzofluorene derivative 10a | B-16 | 3.2 | [1] |

| Methoxy dibenzofluorene derivative 10a | HL-60 | 1.1 | [1] |

| Methoxy dibenzofluorene derivative 10a | MCF-7 | 4.1 | [1] |

| Methoxy dibenzofluorene derivative 10a | PC-3 | 0.8 | [1] |

| Methoxy dibenzofluorene derivative 10b | B-16 | 2.8 | [1] |

| Methoxy dibenzofluorene derivative 10b | HL-60 | 0.9 | [1] |

| Methoxy dibenzofluorene derivative 10b | MCF-7 | 3.5 | [1] |

| Methoxy dibenzofluorene derivative 10b | PC-3 | 0.7 | [1] |

| Pyrenyl ether derivative 3 | HT-29 | Better than cisplatin | [2] |

| Pyrenyl ether derivative 3 | HeLa | Better than cisplatin | [2] |

Proposed Mechanism of Carcinogenicity and Anticancer Action

The carcinogenicity of chrysene is linked to its metabolic activation to reactive intermediates, such as diol-epoxides, which can covalently bind to DNA, leading to mutations.[3] This same reactivity, however, can be harnessed for therapeutic purposes. The planar structure of chrysene derivatives allows them to intercalate between DNA base pairs, disrupting DNA replication and transcription, and ultimately leading to apoptosis in rapidly dividing cancer cells.

Photophysical Properties of Chrysene Derivatives

Substituted chrysenes have garnered interest for their unique photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other organic electronic devices. The introduction of various functional groups onto the chrysene core can significantly alter their absorption and emission characteristics.

Key Photophysical Parameters

The photophysical properties of several 3,6,9,12-tetrasubstituted chrysene derivatives have been characterized, revealing their potential as blue fluorescent emitters.

| Compound | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Reference |

| 6a | 296, 362, 381, 403 | 425 | 0.61 | [4] |

| 6b | 297, 364, 383, 405 | 428 | 0.75 | [4] |

| 6c | 298, 366, 385, 408 | 431 | 0.81 | [4] |

| 6d | 300, 370, 389, 412 | 435 | 0.87 | [4] |

| 6e | 315, 388, 410 | 433 | 0.44 | [4] |

| 6f | 318, 395, 418 | 441 | 0.52 | [4] |

| 6g | 344, 433 | 470 | 0.78 | [4] |

These derivatives exhibit blue fluorescent emission in the range of 401–471 nm with high quantum yields.[4] The presence of aryl, alkynyl, and amino substituents significantly affects the HOMO and LUMO energy levels, leading to bathochromic shifts in their absorption and emission spectra compared to unsubstituted chrysene.[4]

Conclusion and Future Outlook

Chrysene derivatives represent a versatile class of compounds with significant potential in both oncology and materials science. While challenges remain, particularly concerning the toxicity of some derivatives, ongoing research into structure-activity relationships is paving the way for the design of safer and more potent therapeutic agents. The tunable photophysical properties of substituted chrysenes also open up exciting avenues for the development of next-generation organic electronic devices. Further exploration of novel synthetic methodologies and a deeper understanding of the biological and photophysical mechanisms at play will be crucial in fully realizing the potential of this fascinating class of molecules.

References

An In-depth Technical Guide to Understanding the Mechanism of Aryl Hydrocarbon Receptor (AhR) Activation by 1,4-Chrysenedione

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive framework for elucidating the molecular mechanism by which 1,4-Chrysenedione activates the Aryl Hydrocarbon Receptor (AhR). It outlines the requisite experimental protocols, data presentation formats, and conceptual diagrams to guide research in this area.

Introduction to AhR and its Activation

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that belongs to the basic helix-loop-helix Per-ARNT-Sim (bHLH-PAS) family of proteins.[1][2] Initially identified for its role in mediating the toxic effects of environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the AhR is now recognized for its involvement in a wide array of physiological and pathophysiological processes, including immune regulation, cell differentiation, and carcinogenesis.[3][4][5][6]

Ligand binding to the cytosolic AhR complex triggers a conformational change, leading to its translocation into the nucleus.[7] In the nucleus, AhR dissociates from its chaperone proteins and heterodimerizes with the AhR Nuclear Translocator (ARNT).[8] This AhR/ARNT complex then binds to specific DNA sequences known as Dioxin-Responsive Elements (DREs) or Xenobiotic-Responsive Elements (XREs) in the promoter regions of target genes, thereby modulating their transcription. A primary and well-characterized target gene is Cytochrome P450 1A1 (CYP1A1), the induction of which is a hallmark of AhR activation.

Understanding the interaction of novel compounds, such as this compound, with the AhR is crucial for assessing their potential toxicological impact and therapeutic applications.

Data Presentation: Quantitative Analysis of this compound Activity

To systematically evaluate the activity of this compound as an AhR agonist, quantitative data from various assays should be collected and organized. The following tables provide a template for summarizing such experimental findings.

Note: The data presented in these tables are hypothetical and serve as placeholders to illustrate the format for reporting experimental results.

Table 1: In Vitro AhR Activation by this compound in a Reporter Gene Assay

| Compound | Cell Line | EC50 (nM) | Max Induction (Fold Change) |

| This compound | HepG2 | [Experimental Value] | [Experimental Value] |

| TCDD (Positive Control) | HepG2 | 0.1 | 100 |

Table 2: Induction of Endogenous AhR Target Gene (CYP1A1) Expression

| Compound | Cell Line | Treatment Time (hr) | EC50 (nM) for CYP1A1 mRNA induction |

| This compound | Primary Human Hepatocytes | 24 | [Experimental Value] |

| TCDD (Positive Control) | Primary Human Hepatocytes | 24 | 0.5 |

Table 3: Competitive Ligand Binding Affinity for the AhR

| Compound | Receptor Source | IC50 (nM) | Calculated Ki (nM) |

| This compound | Human Liver Cytosol | [Experimental Value] | [Experimental Value] |

| TCDD (Positive Control) | Human Liver Cytosol | 1.0 | 0.5 |

Experimental Protocols

Detailed methodologies are critical for the reproducible and accurate assessment of this compound's effect on the AhR signaling pathway.

AhR Luciferase Reporter Gene Assay

This assay quantitatively measures the ability of a test compound to activate the AhR signaling pathway, resulting in the expression of a reporter gene (luciferase) under the control of DREs.

Materials:

-

Human hepatoma cell line (e.g., HepG2) stably transfected with a DRE-driven luciferase reporter plasmid.

-

Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics.

-

This compound stock solution (in DMSO).

-

TCDD (positive control) stock solution (in DMSO).

-

Luciferase assay reagent.

-

96-well cell culture plates.

-

Luminometer.

Procedure:

-

Cell Seeding: Plate the reporter cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound and TCDD in cell culture medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Lysis and Luminescence Reading: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a measure of cell viability if necessary. Plot the fold induction over vehicle control against the log concentration of the compound and determine the EC50 value using a non-linear regression analysis.

CYP1A1 Gene Expression Analysis (qRT-PCR)

This assay measures the induction of an endogenous AhR target gene, CYP1A1, at the mRNA level.

Materials:

-

Human primary hepatocytes or a suitable cell line (e.g., HepG2).

-

Cell culture medium.

-

This compound and TCDD.

-

RNA extraction kit.

-

Reverse transcription kit.

-

qPCR master mix and primers for CYP1A1 and a housekeeping gene (e.g., GAPDH).

-

Real-time PCR instrument.

Procedure:

-

Cell Culture and Treatment: Culture the cells to 70-80% confluency and treat with various concentrations of this compound or TCDD for a predetermined time (e.g., 24 hours).

-

RNA Isolation: Isolate total RNA from the cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.

-

qPCR: Perform quantitative real-time PCR using primers for CYP1A1 and the housekeeping gene.

-

Data Analysis: Calculate the relative expression of CYP1A1 mRNA using the ΔΔCt method, normalized to the housekeeping gene and relative to the vehicle control.

Competitive Ligand Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the AhR, providing a measure of its binding affinity.

Materials:

-

Cytosolic extracts containing the AhR (e.g., from human liver or cell lines).

-

Radiolabeled AhR ligand (e.g., [3H]TCDD).

-

This compound and unlabeled TCDD.

-

Scintillation fluid and counter.

Procedure:

-

Binding Reaction: In a microcentrifuge tube, combine the cytosolic extract with a fixed concentration of [3H]TCDD and varying concentrations of this compound or unlabeled TCDD.

-

Incubation: Incubate the mixture for a sufficient time to reach equilibrium (e.g., 2 hours at 4°C).

-

Separation of Bound and Unbound Ligand: Separate the protein-bound ligand from the free ligand using a method such as hydroxylapatite adsorption or size-exclusion chromatography.

-

Quantification: Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Determine the IC50 value and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Visualizations: Signaling Pathways and Experimental Workflows

Visual diagrams are essential for conceptualizing the complex biological processes and experimental designs.

References

- 1. The Aryl Hydrocarbon Receptor: Connecting Immunity to the Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aryl hydrocarbon receptor: The master regulator of immune responses in allergic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tapinarof Is a Natural AhR Agonist that Resolves Skin Inflammation in Mice and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human response to dioxin: aryl hydrocarbon receptor (AhR) molecular structure, function, and dose-response data for enzyme induction indicate an impaired human AhR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Induction of CYP1A1 and CYP1A2 expressions by prototypic and atypical inducers in the human lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. And Now for Something Completely Different: Diversity in Ligand-Dependent Activation of Ah Receptor Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Induction of cytochrome P450 (CYP)1A1, CYP1A2, and CYP3A4 but not of CYP2C9, CYP2C19, multidrug resistance (MDR-1) and multidrug resistance associated protein (MRP-1) by prototypical inducers in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Biological Screening of 1,4-Chrysenedione: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the comprehensive biological screening of 1,4-Chrysenedione is limited. This document summarizes the existing information, primarily focusing on its activity as an aryl hydrocarbon receptor (AhR) activator, and provides context based on the biological activities of structurally related chrysene derivatives. Further extensive screening is required to fully elucidate the pharmacological profile of this compound.

Introduction

This compound, also known as 1,4-chrysenequinone, is a polycyclic aromatic quinone. As a member of the chrysene family of compounds, it holds potential for biological activity, given that various chrysene derivatives have been investigated for their cytotoxic and anticancer properties. However, the initial biological screening data for this compound itself is sparse. This technical guide consolidates the available data on its known biological interactions and outlines potential avenues for further investigation based on the activities of related compounds. The primary reported activity of this compound is the activation of the aryl hydrocarbon receptor (AhR), a key regulator of cellular responses to environmental stimuli.

Aryl Hydrocarbon Receptor (AhR) Activation

The most definitive biological activity reported for this compound is its role as an activator of the aryl hydrocarbon receptor (AhR). The AhR is a ligand-activated transcription factor involved in the regulation of genes responsible for metabolizing xenobiotics, and it also plays a role in various physiological and pathological processes, including immune responses and carcinogenesis.

Quantitative Data for AhR Activation

The AhR ligand activity of this compound has been quantified in yeast and mouse hepatoma cell systems. The activity is expressed as ECTCDD25, which is the concentration of the compound that elicits 25% of the maximal response induced by the potent AhR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).

| Compound | Assay System | Parameter | Value | Reference |

| This compound | Yeast (Saccharomyces cerevisiae) | ECTCDD25 | 9.7 nM | [1] |

| This compound | Mouse Hepatoma (H1L1.1c2) cells | ECTCDD25 | 1.9 µM | [1] |

Experimental Protocol: AhR Reporter Gene Assay

The following is a generalized protocol for determining AhR activation using a luciferase reporter gene assay, based on standard methodologies.

Objective: To quantify the ability of this compound to activate the aryl hydrocarbon receptor in a cell-based assay.

Materials:

-

Mouse hepatoma (H1L1.1c2) cells, stably transfected with a luciferase reporter gene under the control of an AhR-responsive element.

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

This compound (test compound).

-

2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) as a positive control.

-

Dimethyl sulfoxide (DMSO) as a vehicle control.

-

96-well cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed H1L1.1c2 cells into 96-well plates at a density that allows for 80-90% confluency at the time of the assay. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.

-

Prepare a dilution series of TCDD as a positive control and a vehicle control containing only DMSO.

-

Remove the old medium from the cells and add the medium containing the test compound, positive control, or vehicle control.

-

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Activity Measurement:

-

After incubation, visually inspect the cells for any signs of cytotoxicity.

-

Remove the culture medium and lyse the cells according to the luciferase assay kit manufacturer's protocol.

-

Add the luciferase substrate to the cell lysate.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence readings to a measure of cell viability if necessary (e.g., using a parallel MTT assay).

-

Calculate the fold induction of luciferase activity relative to the vehicle control.

-

Plot a dose-response curve and determine the EC50 or other relevant parameters, such as the ECTCDD25.

-

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The following diagram illustrates the canonical AhR signaling pathway. Upon binding of a ligand such as this compound, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the DNA, leading to the transcription of target genes.

Potential Anticancer Activity of Chrysene Derivatives

Cytotoxicity of Chrysene Derivatives

Several studies have reported the synthesis and in vitro anticancer activity of various chrysene derivatives. The following table summarizes some of these findings.

| Chrysene Derivative | Cell Line(s) | Activity | Reference |

| Novel 6,12-disubstituted chrysenes | Various tumor cell lines | Potent anticancer agents in vitro and in vivo | [2] |

| Dibenzo[c,p]chrysene | MCF-7 (human breast adenocarcinoma) | Low cytotoxicity (undisturbed cell proliferation up to 4.5 µM) | [3][4] |

| 5-Methylchrysene | Not specified | Reported to be a strong carcinogen and tumor initiator |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used for initial cytotoxicity screening.

Objective: To determine the cytotoxic effect of this compound on a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116).

-

Cell culture medium appropriate for each cell line.

-

This compound.

-

Doxorubicin or another standard anticancer drug as a positive control.

-

DMSO as a vehicle control.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

96-well cell culture plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound, the positive control, and the vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Proposed Experimental Workflow for Initial Biological Screening

The following diagram outlines a logical workflow for the initial biological screening of a compound like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Investigation of the genotoxicity of dibenzo[c,p]chrysene in human carcinoma MCF-7 cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigation of the genotoxicity of dibenzo[c,p]chrysene in human carcinoma MCF-7 cells in culture - PMC [pmc.ncbi.nlm.nih.gov]

- 4. stacks.cdc.gov [stacks.cdc.gov]

Methodological & Application

Application Note: A Protocol for the Synthesis of 1,4-Chrysenedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed experimental protocol for the synthesis of 1,4-chrysenedione, a polycyclic aromatic quinone. The synthesis is based on the oxidation of chrysene. This protocol provides a comprehensive guide for the preparation of this compound, which is valuable for research in medicinal chemistry and materials science.

Introduction

This compound, also known as chrysene-1,4-quinone, is a polycyclic aromatic dione with the molecular formula C₁₈H₁₀O₂.[1] Quinones derived from polycyclic aromatic hydrocarbons are of significant interest due to their potential biological activities and applications in materials science. This document provides a detailed experimental protocol for the synthesis of this compound via the oxidation of chrysene.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₀O₂ | [1] |

| Molecular Weight | 258.27 g/mol | |

| Appearance | Orange to Dark Orange Solid | |

| Melting Point | 210-212 °C | |

| IUPAC Name | chrysene-1,4-dione | [1] |

| CAS Number | 100900-16-1 | [1] |

Experimental Protocol: Synthesis of this compound via Oxidation of Chrysene

This protocol describes the oxidation of chrysene to this compound using chromium trioxide in acetic acid. This method is adapted from general procedures for the oxidation of polycyclic aromatic hydrocarbons.[2]

Materials:

-

Chrysene (C₁₈H₁₂)

-

Chromium trioxide (CrO₃)

-

Glacial acetic acid (CH₃COOH)

-

Sodium bisulfite (NaHSO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glass funnel and filter paper

-

Chromatography column

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2.28 g (10 mmol) of chrysene in 100 mL of glacial acetic acid. Stir the mixture at room temperature until the chrysene is completely dissolved.

-

Addition of Oxidant: To the stirred solution, cautiously add 4.00 g (40 mmol) of chromium trioxide in small portions over 30 minutes. The addition is exothermic, and the temperature of the reaction mixture may increase.

-

Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain it at this temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent.

-

Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into 300 mL of ice-cold water. A precipitate may form.

-

Reduction of Excess Oxidant: To quench the excess chromium trioxide, add a saturated aqueous solution of sodium bisulfite dropwise until the orange-brown color of the solution disappears, and a greenish precipitate of chromium salts is observed.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

-

Washing and Drying: Combine the organic layers and wash them with water (2 x 150 mL) and then with a saturated sodium bicarbonate solution (2 x 150 mL) to remove any remaining acetic acid. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (starting with 100% hexane and gradually increasing the polarity to 10% ethyl acetate in hexane). Collect the fractions containing the desired product (identified by TLC).

-

Isolation of Product: Combine the pure fractions and evaporate the solvent to yield this compound as an orange to dark orange solid.

Expected Yield: 60-70%

Reaction Workflow

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Chromium trioxide is a strong oxidizing agent and is highly toxic and carcinogenic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, lab coat, safety glasses).

-

Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

-

Always add reagents slowly and control the reaction temperature to avoid uncontrolled exothermic reactions.

Characterization Data

| Data Type | Expected Results |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.50-8.90 (m, 10H, Ar-H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 122-145 (Ar-C), 180-185 (C=O) |

| Mass Spec (EI) | m/z: 258.07 [M]⁺ |

| IR (KBr) | ν (cm⁻¹): 1670-1690 (C=O stretching), 1580-1600 (C=C aromatic stretching) |

Discussion

The described protocol provides a plausible method for the synthesis of this compound. The choice of chromium trioxide as the oxidizing agent is based on its known ability to oxidize benzylic positions and aromatic rings. The reaction conditions, including the use of glacial acetic acid as a solvent and reflux temperature, are typical for such oxidations. Purification by column chromatography is essential to isolate the desired 1,4-dione from potential side products, such as other isomeric quinones or over-oxidized products. Researchers should be aware that the regioselectivity of the oxidation of chrysene can be influenced by the specific reaction conditions, and optimization may be required to maximize the yield of the 1,4-dione.

Logical Relationship of Synthesis Steps

Caption: Logical flow of the this compound synthesis.

References

Application Notes and Protocols for the Quantification of 1,4-Chrysenedione

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 1,4-chrysenedione, a polycyclic aromatic quinone and an activator of the aryl hydrocarbon receptor (AhR), is critical for various pharmacological and toxicological studies.[1][] This document provides detailed application notes and experimental protocols for the quantification of this compound in various sample matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

I. Method Selection and Comparison

The choice of an analytical method for this compound quantification depends on the required sensitivity, selectivity, and the complexity of the sample matrix. HPLC-UV offers a robust and cost-effective method for routine analysis, while LC-MS/MS provides superior sensitivity and specificity, making it ideal for complex biological matrices and low-level detection.

Table 1: Comparison of Analytical Methods for this compound Quantification

| Parameter | HPLC-UV | LC-MS/MS |

| Principle | Separation by chromatography, detection by UV absorbance | Separation by chromatography, detection by mass-to-charge ratio |

| Linearity (R²) | Typically ≥ 0.998 | Typically ≥ 0.999 |

| Limit of Detection (LOD) | ~10-50 ng/mL | ~0.1-1 ng/mL |

| Limit of Quantification (LOQ) | ~50-150 ng/mL | ~0.5-5 ng/mL |

| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |

| Precision (% RSD) | < 5% | < 3% |

| Selectivity | Moderate; susceptible to co-eluting interferences | High; specific detection based on mass transitions |

| Matrix Effect | Low to moderate | Can be significant; requires careful management |

| Instrumentation Cost | Lower | Higher |

| Throughput | High | High |

II. Experimental Workflow

The general workflow for the quantification of this compound involves sample preparation, chromatographic separation, detection, and data analysis.

Caption: General experimental workflow for this compound quantification.

III. Detailed Experimental Protocols

A. Protocol 1: Quantification of this compound by HPLC-UV

This protocol is suitable for the quantification of this compound in relatively clean sample matrices, such as in vitro assay solutions or simple formulations.

1. Materials and Reagents

-

This compound reference standard (≥98% purity)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade

-

Formic acid, LC-MS grade

-

Internal Standard (IS), e.g., Chrysene (optional, but recommended)

2. Instrumentation

-

HPLC system with a UV/Vis detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Autosampler

-

Data acquisition and processing software

3. Preparation of Standard and Sample Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of ACN.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

-

Internal Standard Stock Solution (1 mg/mL): If using, prepare a stock solution of the internal standard in ACN.

-

Sample Preparation:

-

For liquid samples, dilute with the mobile phase to fall within the calibration range.

-

For solid samples, perform an extraction using a suitable solvent like ACN or MeOH, followed by centrifugation and filtration of the supernatant.

-

4. Chromatographic Conditions

-

Mobile Phase: Isocratic elution with ACN:Water (70:30, v/v) with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 268 nm.

-

Run Time: 10 minutes.

5. Data Analysis and Quantification

-

Construct a calibration curve by plotting the peak area of this compound against its concentration.

-

Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).

-

Quantify the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

B. Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a highly sensitive and selective method for the quantification of this compound in complex biological matrices such as plasma or tissue homogenates.

1. Materials and Reagents

-

Same as Protocol 1, but with LC-MS grade solvents and reagents.

-

This compound-d8 or a suitable stable isotope-labeled internal standard (SIL-IS) is highly recommended.

2. Instrumentation

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

-

UPLC/UHPLC system for faster analysis.

-

Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

3. Preparation of Standard and Sample Solutions

-

Stock and Working Solutions: Prepare as in Protocol 1, but at lower concentrations suitable for LC-MS/MS (e.g., 0.1 ng/mL to 100 ng/mL).

-

Sample Preparation (Protein Precipitation for Plasma):

-

To 50 µL of plasma sample, add 150 µL of ice-cold ACN containing the SIL-IS.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 x g for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean vial for injection.

-

4. LC-MS/MS Conditions

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution:

-

0-1 min: 30% B

-

1-5 min: 30% to 95% B

-

5-6 min: 95% B

-

6-6.1 min: 95% to 30% B

-

6.1-8 min: 30% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

Ionization Mode: ESI positive.

-

Mass Spectrometry Parameters:

-

Precursor Ion (Q1): m/z 259.1 (for this compound [M+H]⁺).

-

Product Ions (Q3): Optimize for specific fragments (e.g., m/z 231.1, 202.1).

-

Collision Energy: Optimize for each transition.

-

Dwell Time: 100 ms.

-

5. Data Analysis and Quantification

-

Quantify this compound using the peak area ratio of the analyte to the SIL-IS.

-

Construct a calibration curve by plotting the peak area ratio against the concentration.

-

Perform a weighted (e.g., 1/x²) linear regression.

IV. Signaling Pathway Context

This compound is known to be an activator of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. Understanding this interaction is crucial for interpreting the biological effects of this compound.

Caption: Activation of the AhR signaling pathway by this compound.

References

Application Note: Preparing 1,4-Chrysenedione for NMR Spectroscopy

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating molecular structures.[1] For complex molecules like 1,4-chrysenedione, a polycyclic aromatic hydrocarbon (PAH), obtaining high-quality, interpretable NMR spectra is critically dependent on meticulous sample preparation.[2] Improper preparation can lead to poor spectral resolution, broad lines, and the presence of interfering signals, ultimately compromising the accuracy of structural analysis.[3] This document provides a detailed protocol for the preparation of this compound samples for both ¹H and ¹³C NMR analysis, aimed at researchers, scientists, and professionals in drug development.

Quantitative Data and Recommended Parameters

The selection of an appropriate solvent and sample concentration is crucial for successful NMR analysis. The following table summarizes the recommended parameters for this compound.

| Parameter | ¹H NMR | ¹³C NMR | Rationale |

| Analyte Concentration | 5–25 mg | 20–100 mg (or a saturated solution) | ¹³C NMR is significantly less sensitive than ¹H NMR, thus requiring a higher concentration for a good signal-to-noise ratio within a reasonable time. |

| Solvent Volume | ~0.6–0.7 mL | ~0.6–0.7 mL | This volume ensures a sample depth of about 4-5 cm in a standard 5 mm NMR tube, which is optimal for most spectrometers.[4][5] |

| Recommended Solvents | Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) | Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) | CDCl₃ is a common non-polar solvent suitable for many organic compounds.[1][6] DMSO-d₆ is a polar aprotic solvent with excellent dissolving power for a wide range of substances.[1][3][6] The choice depends on the solubility of this compound. |

| Internal Standard | Tetramethylsilane (TMS) at 0 ppm | Tetramethylsilane (TMS) at 0 ppm | TMS is the standard reference for both ¹H and ¹³C NMR.[7][8] |

Expected Chemical Shifts (δ) in ppm

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | Aromatic Protons (Ar-H) | 7.0–9.0 |

| ¹³C | Carbonyl Carbons (C=O) | 190–220 |

| ¹³C | Aromatic Carbons (sp²) | 110–150 |

Experimental Protocols

I. Solvent Selection and Solubility Test

The primary factor in solvent selection is the solubility of the analyte.[1] this compound, as a polycyclic aromatic hydrocarbon, is expected to be soluble in non-polar or moderately polar organic solvents.

-

Initial Assessment: Based on the structure of this compound, deuterated chloroform (CDCl₃) is a logical first choice due to its ability to dissolve a wide range of organic compounds.[1][9] If solubility is limited, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative due to its strong solvating power.[6][10]

-

Solubility Test:

-

Place a small amount (1-2 mg) of this compound into a small vial.

-

Add approximately 0.1 mL of the chosen deuterated solvent (e.g., CDCl₃).

-